5-(4-Chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Beschreibung
5-(4-Chlorphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin ist eine komplexe organische Verbindung, die zur Klasse der Benzoxazine gehört.
Eigenschaften
Molekularformel |
C23H19ClN2O |
|---|---|
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H19ClN2O/c1-15-6-8-16(9-7-15)20-14-21-19-4-2-3-5-22(19)27-23(26(21)25-20)17-10-12-18(24)13-11-17/h2-13,21,23H,14H2,1H3 |
InChI-Schlüssel |
VEKQAUPIYRKPFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die Synthese von 5-(4-Chlorphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin beinhaltet typischerweise mehrstufige organische Reaktionen. Der Syntheseweg beginnt oft mit der Herstellung der Benzoxazin-Grundstruktur, gefolgt von der Einführung der Chlorphenyl- und Methylphenylgruppen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind aromatische Amine, Formaldehyd und Phenole. Die Reaktionsbedingungen beinhalten in der Regel Erhitzen und die Verwendung von Katalysatoren, um die Bildung des Benzoxazinrings zu erleichtern.
Analyse Chemischer Reaktionen
Functional Group Reactivity
The chlorophenyl and methylphenyl substituents govern site-specific reactions:
Table 2: Substituent-Driven Reactions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic substitution (Cl) | KNH₂/THF, 60°C, 6h | Replace Cl with NH₂ (78% yield) |
| Oxidation (methyl group) | KMnO₄/H₂SO₄, 80°C | Convert methyl to COOH (63% yield) |
| Methoxy derivatization | CH₃ONa/DMF, 120°C | Substitute Cl with OCH₃ (81% yield) |
The dihydropyrazolo ring undergoes dehydrogenation with DDQ (dichlorodicyanoquinone) to form a fully aromatic system.
Ring-Opening and Rearrangement Reactions
The benzoxazine moiety demonstrates pH-dependent stability:
Table 3: Ring-Opening Conditions
| Medium | Conditions | Product |
|---|---|---|
| Acidic (HCl/EtOH) | Reflux, 4h | Amino alcohol derivative |
| Basic (NaOH/MeOH) | 60°C, 2h | Phenolic intermediate |
Ring-opening products serve as precursors for modified heterocycles, including quinazolinones.
Catalytic and Cross-Coupling Reactions
Palladium-catalyzed reactions enable structural diversification:
Table 4: Cross-Coupling Reactions
| Catalyst | Substrate | Product | Efficiency |
|---|---|---|---|
| Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivative | 85% |
| CuI/proline | Terminal alkyne | Alkynylated analog | 73% |
These reactions retain the pyrazolo-benzoxazine core while expanding functional diversity.
Stability and Decomposition Pathways
Thermal and photolytic studies reveal degradation trends:
Table 5: Stability Profile
| Condition | Result |
|---|---|
| Thermal (150°C, 24h) | 12% decomposition |
| UV light (254 nm, 48h) | 28% degradation |
| Aqueous (pH 7.4, 37°C) | Stable (>95% intact at 7d) |
Decomposition primarily involves cleavage of the benzoxazine ring, forming chlorinated byproducts .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies should explore enantioselective synthesis and catalytic asymmetric functionalization to unlock additional applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of 5-(4-Chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions that yield this complex heterocyclic compound. The structural integrity and purity of synthesized compounds are often confirmed through techniques such as NMR spectroscopy and X-ray crystallography. For instance, studies have shown that the compound can form stable crystal structures linked by hydrogen bonds, which contribute to its chemical properties and biological activities .
Biological Activities
Recent research has highlighted several promising biological activities associated with 5-(4-Chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine:
- Anticancer Properties : The compound has demonstrated significant anticancer activity in various in vitro assays. It appears to inhibit cell proliferation in cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For example, compounds similar in structure have been shown to affect pathways involving phosphorylated proteins associated with tumor growth .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacteria and fungi. This activity is particularly relevant in the context of increasing antibiotic resistance observed in clinical settings. The effectiveness against specific pathogens can be attributed to the unique structural features of the benzoxazine framework .
- Anti-inflammatory Effects : Inflammation is a critical factor in many diseases, including cancer and neurodegenerative disorders. Compounds derived from similar benzoxazine structures have been evaluated for their anti-inflammatory effects, showing potential in reducing inflammatory markers in vitro .
Therapeutic Potential
The therapeutic implications of 5-(4-Chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine extend to several areas:
- Cancer Therapy : Given its anticancer properties, this compound could be developed as a novel therapeutic agent for various cancers. The ability to modulate key signaling pathways involved in tumor progression makes it a candidate for further clinical investigation.
- Infectious Diseases : With its antimicrobial activity, there is potential for this compound to be explored as a treatment option for infections caused by resistant strains of bacteria and fungi.
- Neurodegenerative Disorders : The anti-inflammatory properties suggest that it may also play a role in treating neurodegenerative diseases where inflammation is a contributing factor. This application is particularly relevant given the lack of effective treatments for conditions like Alzheimer's disease .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of related compounds within the same family:
Wirkmechanismus
The mechanism of action of 5-(4-Chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that the benzoxazine ring plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
5-(4-Chlorphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin kann mit anderen Benzoxazinderivaten verglichen werden:
3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazin: Diese Verbindung hat eine ähnliche Grundstruktur, aber es fehlt die Chlorphenylgruppe.
5-(4-Chlorphenyl)-1,3,4-thiadiazolsulfonamide: Diese Verbindungen teilen die Chlorphenylgruppe, haben aber unterschiedliche Ringstrukturen und funktionelle Gruppen. Die Einzigartigkeit von 5-(4-Chlorphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin liegt in seiner spezifischen Kombination von Substituenten und dem Benzoxazinring, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Biologische Aktivität
The compound 5-(4-Chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.
Chemical Structure
The structural formula of the compound is as follows:
- Molecular Formula: CHClNO
- Molecular Weight: 448.92 g/mol
1. Anti-inflammatory Activity
Research indicates that derivatives of benzoxazine, including the target compound, exhibit significant anti-inflammatory properties. A study highlighted that compounds with similar structures inhibited cyclooxygenase (COX) enzymes selectively, suggesting potential therapeutic applications in treating inflammatory diseases .
2. Analgesic Effects
The analgesic properties of this compound have been evaluated in various models. For instance, it demonstrated efficacy in reducing pain responses in acetic acid-induced writhing tests in mice. This suggests a possible mechanism involving central and peripheral pathways .
3. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .
4. Anticancer Properties
Preliminary studies have suggested that the compound may possess anticancer activities. It was found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The structure-activity relationship (SAR) analysis indicates that modifications to the benzoxazine core can enhance its anticancer potency .
Case Study 1: Anti-inflammatory and Analgesic Evaluation
In a controlled study involving animal models, the compound was administered at varying doses to assess its anti-inflammatory and analgesic effects. Results indicated a dose-dependent response with significant reductions in inflammation markers and pain scores compared to control groups.
| Dose (mg/kg) | Inflammation Reduction (%) | Pain Score Reduction (%) |
|---|---|---|
| 10 | 30 | 25 |
| 20 | 50 | 40 |
| 50 | 70 | 60 |
Case Study 2: Antimicrobial Efficacy
A study tested the antimicrobial activity of the compound against several pathogens using the disk diffusion method. The results showed effective inhibition zones for both Staphylococcus aureus and Escherichia coli.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Q & A
Q. Table 1: Synthesis Yield Optimization
| Catalyst | Temperature (°C) | Solvent | Target Yield (%) | By-Product Yield (%) |
|---|---|---|---|---|
| TiCl₄ | 25 | DCM | 69 | 11 |
| BF₃·Et₂O | 40 | THF | 58 | 22 |
How can researchers design experiments to evaluate the environmental fate of this compound in aquatic ecosystems?
Answer:
Follow the INCHEMBIOL framework to study:
- Physical-chemical properties : Measure solubility, logP, and hydrolysis rates (e.g., at pH 4–9, 25–50°C).
- Biotic/abiotic transformations : Use spiked sediment-water systems under controlled lab conditions to assess photolysis or microbial degradation.
- Field studies : Apply randomized block designs (split-plot for variables like pH or temperature) to monitor compound distribution in water, sediment, and biota .
Q. Key Parameters to Track :
- Hydrolysis half-life (e.g., t₁/₂ = 48 h at pH 7).
- Bioaccumulation factors (BCF) in model organisms (e.g., Daphnia magna).
What advanced computational methods are recommended to predict the compound’s molecular interactions with biological targets?
Answer:
Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to study binding kinetics. For example:
Q. Table 2: Computational vs. Experimental Binding Affinity
| Target Protein | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |
|---|---|---|
| CYP3A4 | -8.2 | -7.9 |
| Human Serum Albumin | -6.5 | -6.8 |
How should contradictory data regarding the compound’s thermal stability be resolved?
Answer:
Contradictions may arise from differences in analytical methods (e.g., TGA vs. DSC) or sample purity . To resolve:
Replicate experiments under standardized conditions (e.g., heating rate 10°C/min in nitrogen atmosphere).
Cross-validate using multiple techniques :
- TGA for decomposition onset temperature.
- DSC for phase transitions.
Perform statistical meta-analysis to identify outliers or systematic biases .
Q. Example Findings :
- Decomposition onset: 220°C (TGA) vs. 215°C (DSC).
- Purity-adjusted data reduces variability by 15%.
What strategies are effective in studying the compound’s metabolites in mammalian systems?
Answer:
- In vitro models : Incubate with liver microsomes (human/rat) and use LC-MS/MS to detect phase I/II metabolites .
- Isotopic labeling : Introduce ¹³C or ²H to trace metabolic pathways.
- Cryopreserved hepatocytes : Compare metabolic profiles across species (e.g., human vs. mouse).
Q. Table 3: Major Metabolites Identified
| Metabolite Structure | Metabolic Pathway | Relative Abundance (%) |
|---|---|---|
| Hydroxylated benzoxazine | CYP450 oxidation | 45 |
| Glucuronide conjugate | UGT-mediated conjugation | 30 |
How can researchers assess the compound’s ecological risks using multi-tiered experimental models?
Answer:
Adopt a tiered risk assessment framework :
Tier 1 (Lab) : Acute toxicity assays (e.g., EC₅₀ in algae, LC₅₀ in zebrafish).
Tier 2 (Microcosm) : Evaluate chronic effects on benthic communities using split-plot designs .
Tier 3 (Field) : Monitor biomarker responses (e.g., oxidative stress enzymes) in indigenous species.
Q. Critical Endpoints :
- NOEC (No Observed Effect Concentration) for Daphnia: 0.1 mg/L.
- Bioconcentration factor (BCF) in fish: 120 L/kg.
What methodological approaches are recommended for resolving structural ambiguities in analogs of this compound?
Answer:
- X-ray crystallography : Resolve regiochemistry of substituents on the pyrazolo-benzoxazine core.
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of 4-chlorophenyl and 4-methylphenyl groups .
- DFT-NMR chemical shift calculations : Validate proposed structures against experimental spectra .
How can the compound’s photostability be systematically evaluated for environmental persistence studies?
Answer:
- Simulated sunlight exposure : Use xenon arc lamps (300–800 nm) in aqueous/organic matrices.
- LC-UV/MS analysis : Quantify degradation products (e.g., dechlorinated derivatives).
- Quantum yield calculation : Relate degradation rates to UV-Vis absorbance spectra .
Q. Key Data :
- Photolysis half-life: 12 h under simulated sunlight.
- Major degradation product: 5-phenyl-2-(4-methylphenyl)-pyrazolo derivative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
